REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)(=[O:4])=[O:3].P(Br)(Br)[Br:18]>C(Cl)Cl>[Br:18][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:6][C:7]=1[C:13]([F:16])([F:15])[F:14]
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Name
|
|
Quantity
|
4.87 mmol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.87 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between CH2Cl2 and water
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Type
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WASH
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Details
|
The combined CH2Cl2 extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (heptane/EtOAc 3:1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |